molecular formula C14H11ClINO2 B137453 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid CAS No. 127792-24-9

2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid

Cat. No.: B137453
CAS No.: 127792-24-9
M. Wt: 387.6 g/mol
InChI Key: UNFZQVFWFZNVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid is an organic compound with the molecular formula C14H11ClINO2 and a molecular weight of 387.6 g/mol. This compound is characterized by the presence of chloro and iodo substituents on the aniline ring, which are attached to a phenylacetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and iodobenzene.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-chloroaniline with iodobenzene.

    Acylation: The coupled product is then subjected to acylation using chloroacetic acid in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the iodo group to a hydrogen atom.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid involves its interaction with specific molecular targets. The chloro and iodo substituents on the aniline ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid can be compared with other similar compounds such as:

    2-[2-(2-Chloroanilino)phenyl]acetic acid: Lacks the iodo substituent, which may result in different reactivity and biological activity.

    2-[2-(2-Iodoanilino)phenyl]acetic acid: Lacks the chloro substituent, affecting its chemical properties and applications.

    2-[2-(2-Bromo-6-iodoanilino)phenyl]acetic acid:

The unique combination of chloro and iodo substituents in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

127792-24-9

Molecular Formula

C14H11ClINO2

Molecular Weight

387.6 g/mol

IUPAC Name

2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid

InChI

InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)

InChI Key

UNFZQVFWFZNVCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.